molecular formula C7H18Cl2N2O B054842 [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride CAS No. 111511-91-2

[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride

Cat. No. B054842
M. Wt: 217.13 g/mol
InChI Key: VYHCYRMBGZAUPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acyclic polyamines, which may share synthesis pathways with [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride, involves procedures such as cation-exchange chromatography and selective complexation. These methods have been applied for the isolation of pure hydrochloride salts from crude amine mixtures, highlighting efficient alternatives to conventional extraction and distillation methods (Geue & Searle, 1983).

Molecular Structure Analysis

Analyzing the molecular structure of compounds similar to [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride, studies have designed scaffolds to stabilize specific molecular conformations, as seen in research involving tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, demonstrating the importance of molecular structure in determining chemical behavior and potential applications (Bucci et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally related to [4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride includes a range of reactions, such as 1,3-dipolar cycloaddition, forming products with distinct properties based on the reactants and conditions used. These reactions highlight the versatile nature of aminomethylated compounds in synthesizing complex molecular structures (Younas, Hallaoui, & Anouar, 2014).

Scientific Research Applications

Anticonvulsant Agents

A study by Pandey and Srivastava (2011) focused on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. The compounds exhibited seizures protection in various models, suggesting potential applications in developing treatments for epilepsy or seizure disorders (Pandey & Srivastava, 2011).

Structural Probes for Receptor Binding Sites

Shah et al. (2010) synthesized and analyzed 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs to determine steric tolerance in 5-HT2A and H1 receptor binding sites. The findings contribute to understanding receptor-ligand interactions, with implications for designing drugs targeting these receptors (Shah et al., 2010).

Cellular Imaging and Photocytotoxicity

Basu et al. (2014) investigated iron(III) complexes with catecholates for their photocytotoxic properties and cellular imaging capabilities. These complexes exhibited significant photocytotoxicity in red light and were ingested in cell nuclei, suggesting applications in cancer therapy and biological imaging (Basu et al., 2014).

Synthesis of Diamides

Aghekyan et al. (2018) explored the condensation of [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with various amines to produce N,N'-disubstituted oxamides and siccinamides. This research highlights the compound's utility in synthesizing complex organic molecules, potentially useful in various chemical and pharmaceutical applications (Aghekyan et al., 2018).

Antimicrobial Activities

Thomas, Adhikari, and Shetty (2010) synthesized a series of derivatives starting from 4-methoxyaniline, including compounds with the [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine structure. These compounds demonstrated moderate to very good antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

properties

IUPAC Name

[4-(aminomethyl)oxan-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-5-7(6-9)1-3-10-4-2-7;;/h1-6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHCYRMBGZAUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride

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